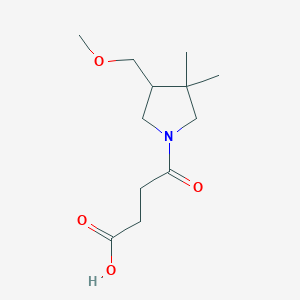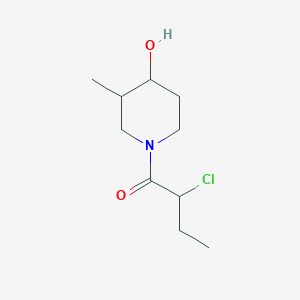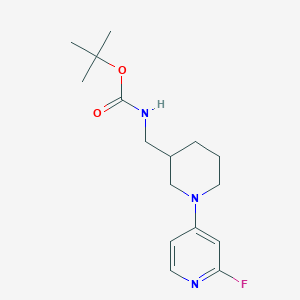
Tert-butyl ((1-(2-fluoropyridin-4-yl)piperidin-3-yl)methyl)carbamate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization
The compound has been studied for its synthesis and characterization, contributing to the development of novel synthetic routes for various pharmacologically active molecules. Research demonstrates the compound's utility in creating intermediates for drugs targeting specific biological pathways or diseases. For instance, compounds similar to the title molecule have been synthesized through condensation reactions, showcasing their potential in drug discovery and development processes. These intermediates play crucial roles in synthesizing biologically active compounds, including those with antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015).
Crystal Structure Analysis
Studies have also focused on the crystal structure analysis of related compounds, revealing insights into their molecular architecture. Such analyses provide foundational knowledge for understanding the interactions and properties of potential drug molecules. For example, the crystal structure of a sterically congested piperazine derivative was prepared, offering insights into the compound's novel chemistry and pharmacological utility (Gumireddy et al., 2021).
Biological Evaluation
Although the specific compound's direct biological evaluations were not detailed, related molecules have been screened for various biological activities. This includes assessments of antibacterial and anthelmintic activities, providing a basis for further explorations into their therapeutic potential (Sanjeevarayappa et al., 2015).
Role in Drug Synthesis
The compound and its analogs are key intermediates in the synthesis of drugs addressing diverse health conditions, including cancer, psychiatric disorders, and inflammatory diseases. Their synthesis and modification contribute to the discovery and optimization of new therapeutic agents, demonstrating the compound's importance in medicinal chemistry research (Zhang et al., 2018).
Propriétés
IUPAC Name |
tert-butyl N-[[1-(2-fluoropyridin-4-yl)piperidin-3-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O2/c1-16(2,3)22-15(21)19-10-12-5-4-8-20(11-12)13-6-7-18-14(17)9-13/h6-7,9,12H,4-5,8,10-11H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIYZTHUWSINKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN(C1)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl ((1-(2-fluoropyridin-4-yl)piperidin-3-yl)methyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



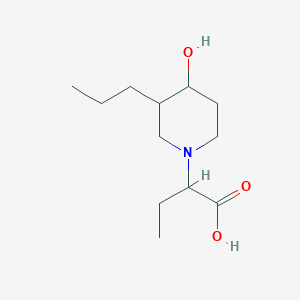
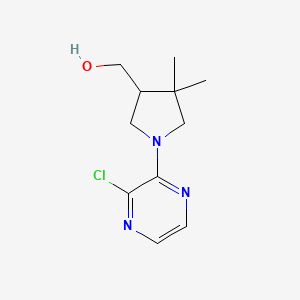
![2-Amino-1-(4-(ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1479147.png)
![2-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1479148.png)
![2-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B1479149.png)

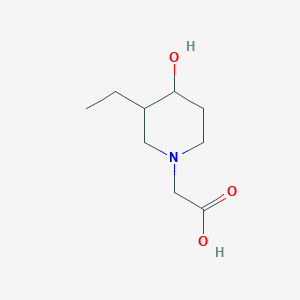
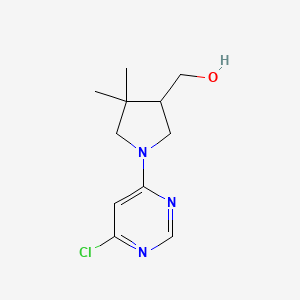
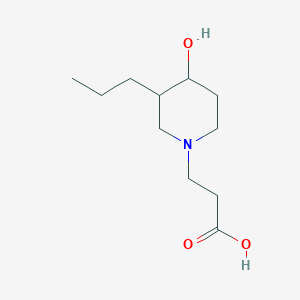
![1-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)-2-(methylamino)ethan-1-one](/img/structure/B1479155.png)
![2-(4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-ol](/img/structure/B1479158.png)
